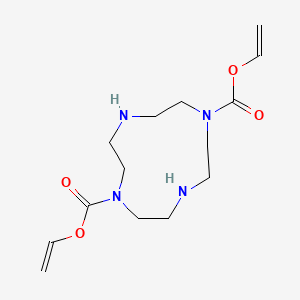
Diethenyl 1,4,7,10-tetraazacyclododecane-1,7-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethenyl 1,4,7,10-tetraazacyclododecane-1,7-dicarboxylate is a macrocyclic compound known for its ability to form stable complexes with metal ions. This compound is part of a broader class of macrocyclic ligands that have significant applications in various fields, including medical imaging and radiotherapy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,4,7,10-tetraazacyclododecane derivatives typically involves the cyclization of linear polyamines. One common method is the Richman-Atkins synthesis, which involves the reaction of triethylenetetramine with glyoxal under controlled conditions . The reaction is carried out in water at a pH range of 5.5 to 9, preferably from 6 to 8, at temperatures ranging from 60 to 100°C, under an inert gas atmosphere or in the air, for 12-48 hours .
Industrial Production Methods: Industrial production of these compounds often follows similar synthetic routes but on a larger scale. The process is optimized for cost-efficiency and environmental considerations, avoiding the use of hazardous reagents like amine tosyl derivatives .
Chemical Reactions Analysis
Types of Reactions: Diethenyl 1,4,7,10-tetraazacyclododecane-1,7-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, under mild conditions.
Reduction: Sodium borohydride, typically in an alcohol solvent.
Substitution: Various nucleophiles or electrophiles, depending on the specific reaction.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the macrocyclic structure .
Scientific Research Applications
Diethenyl 1,4,7,10-tetraazacyclododecane-1,7-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Employed in the study of metal ion interactions with biological molecules.
Medicine: Utilized in medical imaging, particularly in magnetic resonance imaging (MRI) as a contrast agent when complexed with gadolinium
Industry: Applied in the development of radiopharmaceuticals for diagnostic and therapeutic purposes
Mechanism of Action
The mechanism by which diethenyl 1,4,7,10-tetraazacyclododecane-1,7-dicarboxylate exerts its effects involves its ability to chelate metal ions. The macrocyclic structure provides a stable environment for metal ions, enhancing their solubility and bioavailability. This chelation is crucial in applications such as MRI, where the compound forms a complex with gadolinium, enhancing the contrast of the images .
Comparison with Similar Compounds
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA): Another macrocyclic ligand used in similar applications
1,4,7,10-Tetraazacyclododecane (Cyclen): A precursor to various macrocyclic ligands
Uniqueness: Diethenyl 1,4,7,10-tetraazacyclododecane-1,7-dicarboxylate is unique due to its specific functional groups that allow for versatile chemical modifications. This versatility makes it particularly valuable in the development of targeted imaging agents and radiopharmaceuticals .
Properties
CAS No. |
162148-44-9 |
|---|---|
Molecular Formula |
C14H24N4O4 |
Molecular Weight |
312.36 g/mol |
IUPAC Name |
bis(ethenyl) 1,4,7,10-tetrazacyclododecane-1,7-dicarboxylate |
InChI |
InChI=1S/C14H24N4O4/c1-3-21-13(19)17-9-5-15-7-11-18(14(20)22-4-2)12-8-16-6-10-17/h3-4,15-16H,1-2,5-12H2 |
InChI Key |
PTUZRKZEVKQQEN-UHFFFAOYSA-N |
Canonical SMILES |
C=COC(=O)N1CCNCCN(CCNCC1)C(=O)OC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















